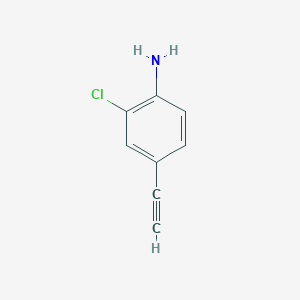
2-Chloro-4-ethynylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethynylaniline: is an organic compound with the molecular formula C8H6ClN It is characterized by the presence of a chloro group at the second position and an ethynyl group at the fourth position on an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-ethynylaniline involves the Sonogashira coupling reaction . This reaction typically uses 2-chloro-4-iodoaniline as a starting material, which is then coupled with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide . The reaction is carried out in an organic solvent such as tetrahydrofuran under an inert atmosphere. After the coupling reaction, the trimethylsilyl protecting group is removed using tetrabutylammonium fluoride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
化学反応の分析
Types of Reactions: 2-Chloro-4-ethynylaniline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Sonogashira Coupling: The ethynyl group can participate in further Sonogashira coupling reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as or in polar aprotic solvents like .
Sonogashira Coupling: , , and in .
Oxidation: or in acidic conditions.
Reduction: or in anhydrous solvents.
Major Products:
Substituted Anilines: Products from nucleophilic aromatic substitution.
Extended Alkynes: Products from further Sonogashira coupling.
Quinones and Hydroquinones: Products from oxidation and reduction reactions.
科学的研究の応用
2-Chloro-4-ethynylaniline has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
作用機序
The mechanism of action of 2-Chloro-4-ethynylaniline involves its ability to participate in nucleophilic aromatic substitution reactions. The chloro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ethynyl group can also participate in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with other alkynes or aryl halides. These reactions are facilitated by the presence of palladium catalysts and copper(I) iodide , which help to activate the reactants and promote the formation of the desired products .
類似化合物との比較
2-Chloroaniline: Similar structure but lacks the ethynyl group.
4-Ethynylaniline: Similar structure but lacks the chloro group.
2-Bromo-4-ethynylaniline: Similar structure with a bromo group instead of a chloro group.
Uniqueness: 2-Chloro-4-ethynylaniline is unique due to the presence of both a chloro and an ethynyl group on the aniline ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with the individual compounds alone. The chloro group enhances the reactivity of the aromatic ring towards nucleophiles, while the ethynyl group provides a site for further functionalization through coupling reactions .
特性
IUPAC Name |
2-chloro-4-ethynylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJRKZUOVFCSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950601-93-1 |
Source


|
| Record name | 2-chloro-4-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid](/img/structure/B2474487.png)
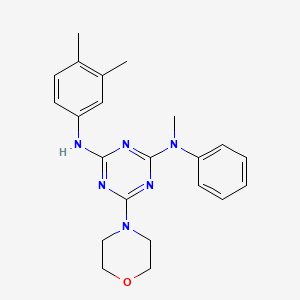
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)
![Acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate](/img/structure/B2474492.png)
![5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2474497.png)
![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)
![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)
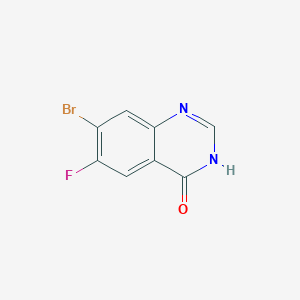
![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)
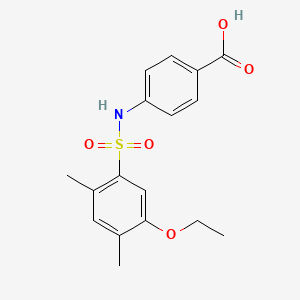
![ethyl 4-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2474505.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2474507.png)
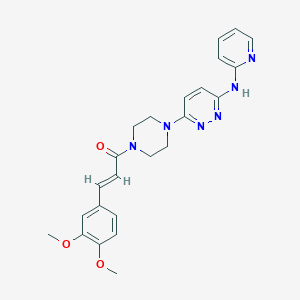
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2474509.png)
